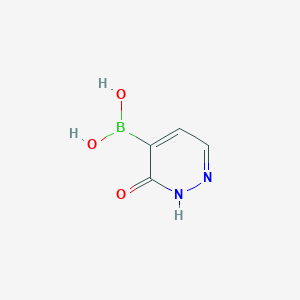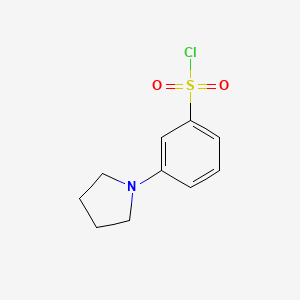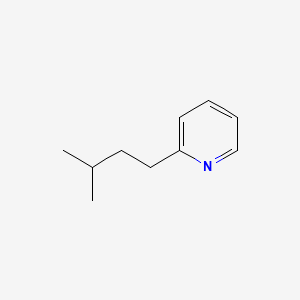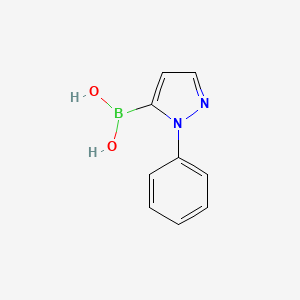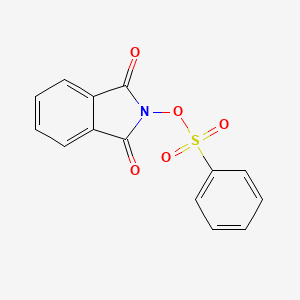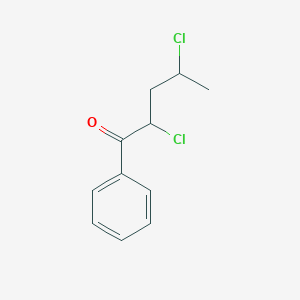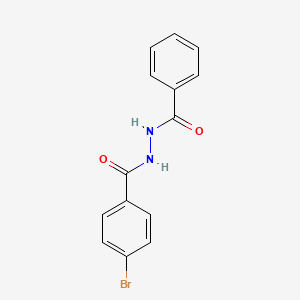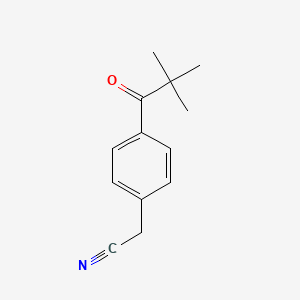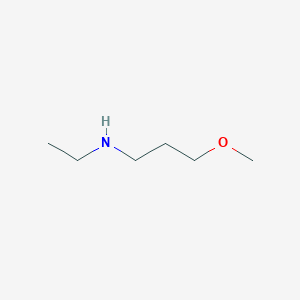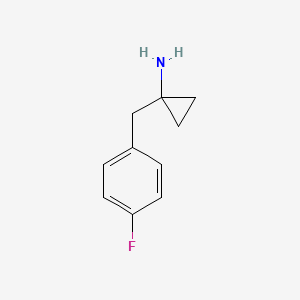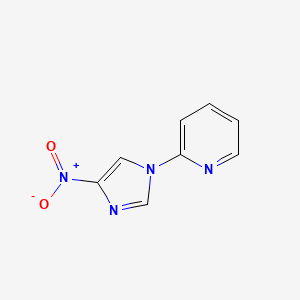
2-piperidin-1-ylethyl 2-methylprop-2-enoate
Overview
Description
2-piperidin-1-ylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₉NO₂. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-piperidinoethyl group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-piperidin-1-ylethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-piperidinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of methacrylic acid 2-piperidinoethyl ester often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-piperidin-1-ylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including polymethacrylates, which are used in coatings, adhesives, and medical devices.
Pharmaceuticals: The compound is explored for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Biotechnology: It is used in the development of biosensors and other diagnostic tools.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of methacrylic acid 2-piperidinoethyl ester involves its ability to undergo polymerization reactions, forming long chains of repeating units. These polymers can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid methyl ester: Similar in structure but with a methyl group instead of a 2-piperidinoethyl group.
Methacrylic acid ethyl ester: Contains an ethyl group in place of the 2-piperidinoethyl group.
Methacrylic acid butyl ester: Features a butyl group instead of the 2-piperidinoethyl group.
Uniqueness
2-piperidin-1-ylethyl 2-methylprop-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical properties such as increased steric hindrance and potential for hydrogen bonding. These properties make it particularly useful in applications requiring specific interactions with biological molecules or enhanced stability under various conditions .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-10(2)11(13)14-9-8-12-6-4-3-5-7-12/h1,3-9H2,2H3 |
InChI Key |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)
![N-((4aR,6S,8aR)-8a-(4-Aminothiazol-2-yl)-6-methyl-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide](/img/structure/B8783695.png)
